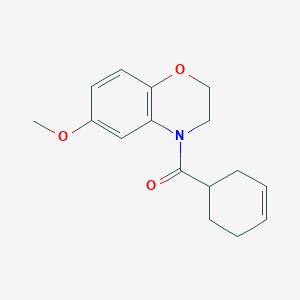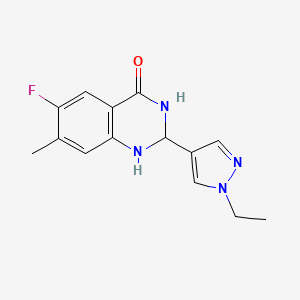
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, also known as PTM or NSC745887, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the class of pyridine derivatives and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to modulate the activity of certain receptors in the brain, leading to its neuroprotective and cognitive enhancing effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in lab experiments is its specificity. It has been found to be highly selective for certain enzymes and proteins, making it a useful tool for studying their function. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. One area of research is in the development of new anti-cancer drugs based on this compound. Researchers are also exploring the use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Another area of research is in the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has several potential research applications. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. Its specificity and selectivity make it a useful tool for studying the function of certain enzymes and proteins. However, its toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on this compound, including the development of new anti-cancer drugs and the exploration of its use in the treatment of other diseases.
Synthesis Methods
The synthesis method for 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile involves the reaction of 2-(2-bromoethyl)thiomorpholine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60°C. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has been found to have several potential research applications. One of the major applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has also shown promise in the treatment of lung and liver cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can enhance the release of dopamine in the brain and can improve cognitive function. It has also been found to have neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)12-9-16(6-7-17-12)13-11(8-14)4-3-5-15-13/h3-5,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSHNXCNLZHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)

![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)
